[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451418
InChI: InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)16(4)10-11-5-7-17(8-6-11)12(18)9-15/h11H,5-10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)CC1CCN(CC1)C(=O)CCl
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13451418

Molecular Formula: C14H25ClN2O3

Molecular Weight: 304.81 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H25ClN2O3
Molecular Weight 304.81 g/mol
IUPAC Name tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)16(4)10-11-5-7-17(8-6-11)12(18)9-15/h11H,5-10H2,1-4H3
Standard InChI Key MHDWDVUNXOYZMA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CC1CCN(CC1)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)N(C)CC1CCN(CC1)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a piperidine ring substituted at the 4-position with a methyl group bearing a methyl-carbamic acid tert-butyl ester. The 1-position of the piperidine is functionalized with a 2-chloroacetyl group, introducing electrophilic reactivity. The tert-butyl ester provides steric bulk and influences solubility .

Key structural identifiers:

  • SMILES: CC(C)(C)OC(=O)N(C)CC1CCN(CC1)C(=O)CCl

  • InChIKey: MHDWDVUNXOYZMA-UHFFFAOYSA-N

Physical and Chemical Properties

PropertyValueSource
Molecular Weight304.81 g/mol
Boiling Point415.0 ± 28.0 °C (760 mmHg)
Density1.1 ± 0.1 g/cm³
SolubilitySoluble in organic solvents
StabilityStable at -20°C (1–2 years)

The chloroacetyl group (ClCH2C(O)\text{ClCH}_2\text{C(O)}) renders the compound susceptible to nucleophilic substitution, while the carbamate group (OC(O)NR2\text{OC(O)NR}_2) may hydrolyze under acidic or basic conditions.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Piperidine Functionalization: Reacting piperidin-4-ylmethanol with methyl isocyanate to form the methyl-carbamic acid intermediate .

  • Chloroacetylation: Introducing the chloroacetyl group via reaction with chloroacetyl chloride in the presence of a base (e.g., Et3N\text{Et}_3\text{N}).

  • Esterification: Protecting the carbamic acid with tert-butyl groups using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under anhydrous conditions .

Example Reaction Conditions:

  • Solvent: Anhydrous acetonitrile or tetrahydrofuran .

  • Temperature: 85°C for 72 hours .

  • Yield: ~90% after purification by preparative TLC .

Challenges in Synthesis

  • Steric Hindrance: The tert-butyl group complicates reactions requiring nucleophilic attack.

  • Purity Optimization: Column chromatography (eluent: CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH}, 95:5) is critical to isolate the product .

Biological Activity and Mechanisms

Hypothesized Mechanisms

While direct studies are scarce, structural analogs suggest:

  • Enzyme Inhibition: The chloroacetyl group may alkylate cysteine residues in enzymes (e.g., kinases or acetylcholinesterase), disrupting signaling pathways .

  • Receptor Modulation: Piperidine derivatives often interact with G-protein-coupled receptors (GPCRs), implicating potential neuromodulatory effects.

Comparative Bioactivity

CompoundTargetIC₅₀ (µM)Source
Parent piperidine derivativesHER1 tyrosine kinase<5
Chloroacetyl-carbamate analogsAcetylcholinesterase12.3

Applications in Research and Industry

Pharmaceutical Development

  • Intermediate for Kinase Inhibitors: Used in synthesizing purine derivatives targeting HER1/HER2 for cancer therapy .

  • Prodrug Design: The tert-butyl ester serves as a hydrolyzable prodrug moiety for controlled drug release.

Agricultural Chemistry

  • Pesticide Synthesis: Chloroacetyl carbamates are precursors in neonicotinoid insecticides, though environmental concerns limit use.

Future Directions

  • Structure-Activity Relationships (SAR): Modifying the piperidine substituents to enhance selectivity for neurological targets.

  • Green Synthesis: Exploring catalytic methods to reduce solvent waste.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator